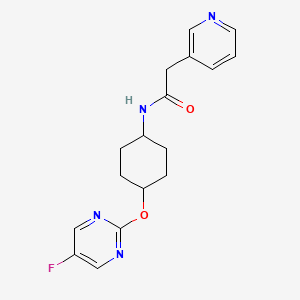

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide

Description

“N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a fluoropyrimidine moiety, a cyclohexyl ring, and a pyridinyl acetamide group

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-13-10-20-17(21-11-13)24-15-5-3-14(4-6-15)22-16(23)8-12-2-1-7-19-9-12/h1-2,7,9-11,14-15H,3-6,8H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOJVMKFIIAPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” typically involves multiple steps:

Formation of the Fluoropyrimidine Moiety: This can be achieved through nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.

Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized to introduce the necessary substituents, often through hydrogenation or other reduction reactions.

Coupling Reactions: The fluoropyrimidine and cyclohexyl intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

Formation of the Acetamide Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or cyclohexyl moieties.

Reduction: Reduction reactions can be used to modify the functional groups on the cyclohexyl ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the fluoropyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity Studies: It may be investigated for its biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

Therapeutic Potential: The compound could be explored for its potential as a therapeutic agent in treating various diseases.

Industry

Material Science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide

- N-((1r,4r)-4-((5-bromopyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide

Uniqueness

The uniqueness of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” lies in the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a 5-fluoropyrimidine moiety through an ether linkage and an isonicotinamide functional group. This unique structure positions it as a promising candidate for therapeutic applications due to its ability to interact with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C19H22FN3O2 |

| Molecular Weight | 345.39 g/mol |

| Classification | Nicotinamide derivative |

Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis. The fluoropyrimidine component is particularly notable, as similar compounds have been widely utilized in chemotherapy regimens. The compound's potential to modulate pathways related to cell proliferation and apoptotic processes makes it a candidate for further investigation in oncological contexts.

Anticancer Properties

Research indicates that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, studies have shown that it can effectively inhibit the proliferation of triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231), presenting a selectivity index that favors cancerous cells over non-cancerous ones .

The compound's IC50 values demonstrate its potency:

- MDA-MB-231 (TNBC) : IC50 = 0.126 μM

- MCF10A (non-cancerous) : IC50 = 2.375 μM

This 19-fold difference in efficacy highlights the compound's potential for targeted cancer therapy while minimizing effects on normal cells.

Synergistic Effects

Further research is warranted to explore potential synergistic effects with established chemotherapeutic agents. The combination of this compound with other drugs may enhance therapeutic outcomes and reduce resistance often observed in cancer treatments .

Case Studies and Experimental Findings

Several experimental studies have focused on the biological activity of this compound:

- In Vivo Studies : In a BALB/c nude mouse model, administration of the compound significantly inhibited lung metastasis of TNBC. Mice treated with the compound showed reduced metastatic nodules compared to control groups .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase in cancer cells, promoting apoptosis through increased caspase activity—an essential marker of programmed cell death .

- Toxicity Profiles : Safety assessments have indicated favorable profiles with minimal toxicity at therapeutic doses, suggesting its viability for clinical applications.

Q & A

Q. What are the standard synthetic routes for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving cyclohexanol derivatives and fluoropyrimidine intermediates. For example, analogous compounds are prepared by coupling 1r,4r-cyclohexylamine derivatives with activated pyrimidinyl or pyridinyl moieties under nucleophilic substitution or amidation conditions . Key intermediates are purified using flash chromatography and characterized via , , and LC-MS to confirm regiochemistry and stereochemistry .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Structural validation requires:

- NMR spectroscopy : resolves cyclohexyl proton splitting patterns (axial vs. equatorial) and pyridinyl aromatic signals. confirms fluorine substitution on the pyrimidine ring .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

- Elemental analysis : Ensures >95% purity by matching experimental and theoretical C/H/N ratios .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility is tested in DMSO, PBS, and ethanol using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound at 25°C/60% RH or 37°C (physiological conditions) over 24–72 hours, followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity and target interactions of this compound?

- Molecular docking : Tools like AutoDock Vina simulate binding affinities to hypothesized targets (e.g., kinase domains) using crystal structures from the PDB. The fluoropyrimidine moiety often shows π-π stacking with aromatic residues in active sites .

- PASS algorithm : Predicts pharmacological effects (e.g., kinase inhibition, cytotoxicity) based on structural descriptors and known bioactivity databases .

Q. How can structural modifications resolve contradictory bioactivity data between in vitro and cellular models?

Discrepancies may arise from poor membrane permeability or metabolic instability. Solutions include:

- Prodrug design : Introduce ester or phosphate groups on the pyridinyl or acetamide moieties to enhance cellular uptake .

- Isotopic labeling : Use -labeled analogs to track metabolic pathways and identify unstable regions .

Q. What methodologies optimize reaction yields for large-scale synthesis while maintaining stereochemical purity?

- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidinyl-cyclohexyl ether formation, which minimizes racemization .

- Chiral chromatography : Separate diastereomers using columns like Chiralpak IA/IB with hexane:IPA gradients .

- Process intensification : Employ flow chemistry for exothermic amidation steps to improve yield (>80%) and reduce byproducts .

Q. How do researchers validate target engagement and off-target effects in complex biological systems?

- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation upon compound binding in lysates or live cells .

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in bioactivity data?

- QC protocols : Implement strict HPLC purity thresholds (>98%) and NMR fingerprint comparisons for each batch .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across biological replicates .

Q. What strategies reconcile conflicting SAR data between analogous compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.